Sodium pantothenate
Overview
Description
It plays a crucial role in the biosynthesis of coenzyme A, which is essential for various metabolic pathways, including the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle . Sodium pantothenate is commonly used in dietary supplements and fortified foods due to its stability and bioavailability .
Mechanism of Action
Target of Action
Sodium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .
Mode of Action
This compound interacts with its targets by being incorporated into CoA . This incorporation is crucial for the synthesis and maintenance of CoA, which is involved in over 70 different enzymatic reactions in the body .
Biochemical Pathways
This compound plays a key role in the biosynthesis of CoA, a universal and essential cofactor involved in a myriad of metabolic reactions . These include the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
This compound is absorbed in the intestine and is then hydrolyzed in the intestine to coenzyme A . The absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours .
Result of Action
The result of this compound’s action is the production of CoA, which is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, food can delay absorption by 2 hours and increase the area under the curve (AUC) by 55% . Furthermore, the form of pantothenic acid used can affect its stability. For example, calcium pantothenate is more chemically stable than this compound and free pantothenic acid, making it more suitable for dietary supplements and animal feed .
Biochemical Analysis
Biochemical Properties
Sodium pantothenate is a precursor in the biosynthesis of coenzyme A (CoA), an essential coenzyme involved in numerous biochemical reactions. CoA is crucial for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the degradation of proteins. This compound interacts with several enzymes, including pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid to 4’-phosphopantothenic acid, the first step in CoA biosynthesis . Additionally, this compound is involved in the formation of acyl carrier protein, which is essential for fatty acid synthesis .
Cellular Effects
This compound influences various cellular processes by serving as a precursor to coenzyme A. It plays a significant role in cellular metabolism, including the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine, a neurotransmitter. This compound affects cell signaling pathways and gene expression by modulating the activity of CoA-dependent enzymes . It also contributes to the maintenance of cellular redox balance and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the synthesis of coenzyme A. The process begins with the phosphorylation of pantothenic acid by pantothenate kinase, followed by a series of enzymatic reactions that produce CoA. This compound binds to and activates various enzymes involved in metabolic pathways, including acetyl-CoA carboxylase and fatty acid synthase . These interactions facilitate the transfer of acyl groups, which are essential for energy production and biosynthetic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that this compound maintains its efficacy in promoting cellular growth and metabolism over extended periods. Its stability can be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that this compound supports sustained cellular function and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound supports normal growth, development, and metabolic function. Excessive doses can lead to adverse effects such as diarrhea and water retention . Studies have shown that this compound is well-tolerated at recommended levels, but high doses may cause toxicity and disrupt metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role in coenzyme A synthesis. Coenzyme A is essential for the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine . This compound interacts with enzymes such as pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase, which are involved in the sequential steps of CoA biosynthesis . These interactions facilitate the conversion of nutrients into energy and support various anabolic and catabolic processes .
Transport and Distribution
This compound is absorbed in the intestine and transported into the bloodstream via active transport mechanisms . It is distributed throughout the body, with red blood cells playing a significant role in its transport . This compound is taken up by cells through sodium-dependent multivitamin transporters (SMVT), which facilitate its entry into tissues . Once inside the cells, this compound is converted to coenzyme A and distributed to various cellular compartments .
Subcellular Localization
Within cells, this compound is localized in the cytoplasm, where it undergoes conversion to coenzyme A. Coenzyme A is then distributed to various subcellular compartments, including mitochondria, where it participates in the citric acid cycle and fatty acid oxidation . This compound also localizes to the endoplasmic reticulum and peroxisomes, where it is involved in lipid metabolism and detoxification processes . The subcellular localization of this compound is essential for its role in maintaining cellular energy balance and metabolic function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pantothenate is synthesized by reacting pantoic acid with β-alanine. The pantoic acid is typically obtained through the fermentation of 2-hydroxy-3,3-dimethyl-4-aldehydobutyric acid using bacteria or yeast . The reaction between pantoic acid and β-alanine is carried out under controlled conditions to yield pantothenic acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: The industrial production of this compound involves the fermentation of specific substrates using genetically engineered microorganisms such as Escherichia coli or Corynebacterium glutamicum . The fermentation process is optimized to maximize the yield of pantoic acid, which is subsequently converted to this compound through chemical reactions . The final product is purified to achieve high purity and uniform particle size .
Chemical Reactions Analysis
Types of Reactions: Sodium pantothenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pantothenic acid.
Reduction: It can be reduced to form panthenol, an alcohol analog of pantothenic acid.
Substitution: this compound can participate in substitution reactions to form derivatives such as calcium pantothenate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with calcium chloride can yield calcium pantothenate.
Major Products:
Pantothenic Acid: Formed through oxidation.
Panthenol: Formed through reduction.
Calcium Pantothenate: Formed through substitution.
Scientific Research Applications
Sodium pantothenate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biochemical compounds.
Biology: Essential for the growth and metabolism of various microorganisms and plants.
Medicine: Investigated for its potential in wound healing, acne treatment, and as a cholesterol-lowering agent.
Industry: Used in the production of dietary supplements, fortified foods, and cosmetic products.
Comparison with Similar Compounds
Calcium Pantothenate: A more stable form of pantothenic acid used in dietary supplements.
Panthenol: An alcohol analog of pantothenic acid used in cosmetic products.
Uniqueness: Sodium pantothenate is unique due to its high solubility in water and its ability to be easily absorbed and utilized by the body. It is preferred in dietary supplements and fortified foods for its stability and bioavailability .
Properties
IUPAC Name |
sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTHJBOWLPZUOI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-81-2 | |
Record name | Sodium D-pantothenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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